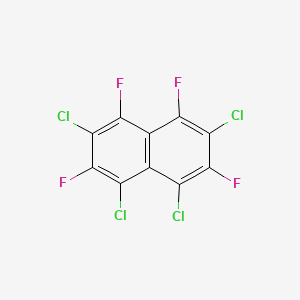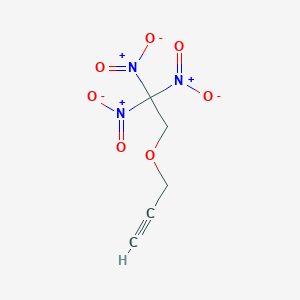
3-(2,2,2-Trinitroethoxy)prop-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trinitroethoxy)prop-1-yne is an organic compound characterized by the presence of a prop-1-yne backbone with a 2,2,2-trinitroethoxy substituent. This compound is notable for its high energy content due to the presence of multiple nitro groups, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trinitroethoxy)prop-1-yne typically involves the reaction of propargyl alcohol with trinitroethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then subjected to further nitration to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances yield and purity while minimizing the risk associated with handling highly energetic materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,2-Trinitroethoxy)prop-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties significantly.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups or the alkyne position, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted alkynes and ethers.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trinitroethoxy)prop-1-yne has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of high-energy materials and explosives.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitro group interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to release energy upon decomposition.
Industry: Utilized in the production of specialized polymers and materials with enhanced energetic properties.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trinitroethoxy)prop-1-yne involves the release of energy through the decomposition of its nitro groups. This decomposition can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The pathways involved include radical formation and subsequent reactions with surrounding molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trinitroethanol: Shares the trinitroethoxy group but lacks the alkyne functionality.
Propargyl Alcohol: Contains the alkyne group but lacks the nitro substituents.
Trinitrotoluene (TNT): Another high-energy compound with multiple nitro groups but a different structural framework.
Uniqueness
3-(2,2,2-Trinitroethoxy)prop-1-yne is unique due to its combination of an alkyne backbone with a trinitroethoxy substituent. This structure imparts both high energy content and reactivity, making it distinct from other high-energy compounds.
Eigenschaften
CAS-Nummer |
138648-98-3 |
|---|---|
Molekularformel |
C5H5N3O7 |
Molekulargewicht |
219.11 g/mol |
IUPAC-Name |
3-(2,2,2-trinitroethoxy)prop-1-yne |
InChI |
InChI=1S/C5H5N3O7/c1-2-3-15-4-5(6(9)10,7(11)12)8(13)14/h1H,3-4H2 |
InChI-Schlüssel |
LZQIKLHFDRXIPG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
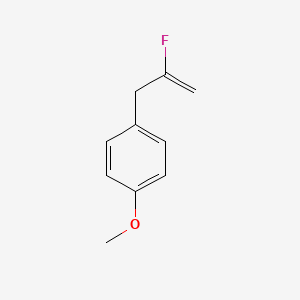

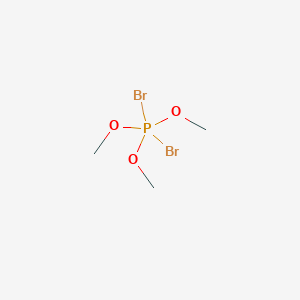
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)

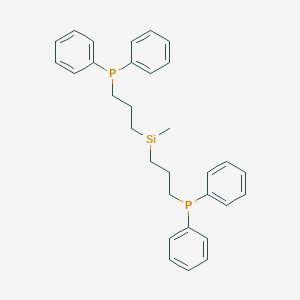
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)

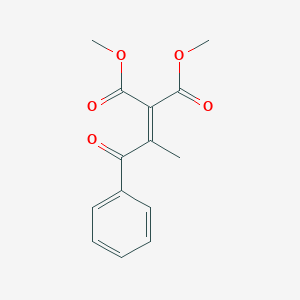
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
